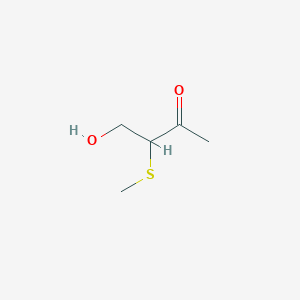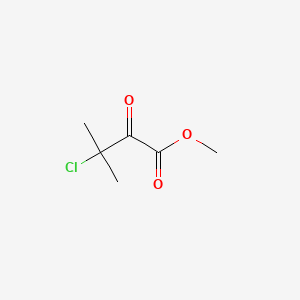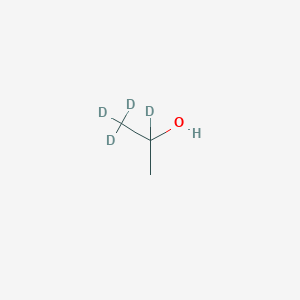
Iso-propyl-1,1,1,2-D4 alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It has the molecular formula C3H4D4O and a molecular weight of 64.12 g/mol . This compound is used in various scientific research applications due to its unique properties, particularly in studies involving isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions
Iso-propyl-1,1,1,2-D4 alcohol can be synthesized through several methods. One common approach involves the deuteration of isopropyl alcohol using deuterium gas (D2) in the presence of a catalyst. This process replaces the hydrogen atoms with deuterium atoms, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic exchange of hydrogen with deuterium in isopropyl alcohol. This method ensures high purity and yield of the deuterated product. The process is carried out under controlled conditions to achieve the desired isotopic enrichment .
化学反应分析
Types of Reactions
Iso-propyl-1,1,1,2-D4 alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetone, similar to isopropyl alcohol.
Reduction: It can be reduced to form propane.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid (H2CrO4) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like hydrogen halides (HX) are commonly employed.
Major Products Formed
Oxidation: Acetone (C3H6O)
Reduction: Propane (C3H8)
Substitution: Various alkyl halides depending on the substituent used.
科学研究应用
Iso-propyl-1,1,1,2-D4 alcohol is widely used in scientific research due to its deuterium content. Some of its applications include:
Chemistry: Used as a solvent and reagent in isotopic labeling studies to trace reaction mechanisms and pathways.
Biology: Employed in metabolic studies to investigate the incorporation and effects of deuterium in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.
Industry: Applied in the production of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques
作用机制
The mechanism of action of Iso-propyl-1,1,1,2-D4 alcohol is similar to that of isopropyl alcohol but with the added benefit of deuterium. Deuterium, being a heavier isotope of hydrogen, affects the vibrational frequencies of chemical bonds, leading to differences in reaction kinetics and mechanisms. This property is exploited in various studies to gain deeper insights into chemical and biological processes .
相似化合物的比较
Similar Compounds
Isopropyl Alcohol (C3H8O): The non-deuterated form, commonly used as a solvent and disinfectant.
Methanol (CH3OH): A simpler alcohol with one carbon atom, used as a solvent and antifreeze.
Ethanol (C2H5OH): A two-carbon alcohol, widely used in beverages, as a solvent, and in fuel.
Uniqueness
Iso-propyl-1,1,1,2-D4 alcohol is unique due to its deuterium content, which provides distinct advantages in isotopic labeling and tracing studies. The presence of deuterium allows for the differentiation of this compound from its non-deuterated counterparts in various analytical techniques, making it invaluable in research applications .
属性
分子式 |
C3H8O |
|---|---|
分子量 |
64.12 g/mol |
IUPAC 名称 |
1,1,1,2-tetradeuteriopropan-2-ol |
InChI |
InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i1D3,3D |
InChI 键 |
KFZMGEQAYNKOFK-VYMTUXDUSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C)O |
规范 SMILES |
CC(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (2E)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene]acetate](/img/structure/B13818578.png)
![N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-4-(2-methoxyethoxy)-5-[[2-(2-methoxyethoxy)ethyl]amino]phenyl]acetamide](/img/structure/B13818584.png)
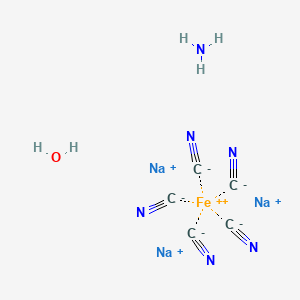
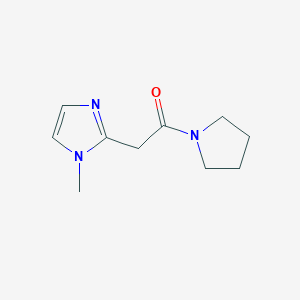
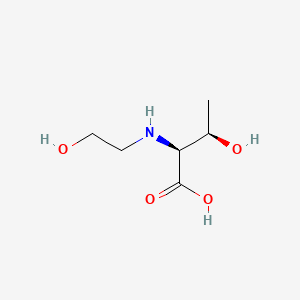
![Bicyclo[2.2.1]heptane-2-methanamine, 7,7-dimethoxy-](/img/structure/B13818601.png)
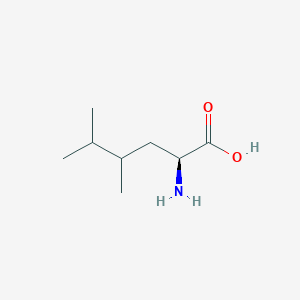
![2-[(3-Methoxyphenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B13818628.png)
![(2,5-dioxopyrrolidin-1-yl) (2R)-5-[[amino-[bis(phenylmethoxycarbonyl)amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B13818630.png)
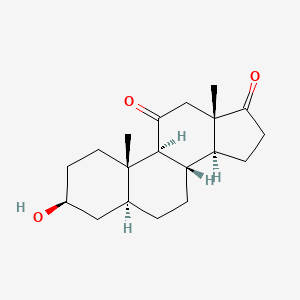
![(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide](/img/structure/B13818668.png)
![1H-Pyrrolo[2,3-B]pyridine, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B13818674.png)
